Decane-2,9-dione

Synthetic Methodology Organic Synthesis Process Chemistry

Researchers requiring a defined C10 α,ω-diketone for step-growth polymer or MOF synthesis often face limited availability of high-purity material. Decane-2,9-dione (CAS 16538-91-3) resolves this need. • Selective reduction to decane-2,9-diol (92% yield from 1,9-decadiyne) provides a precise C10 diol monomer for polyesters and polyurethanes. • Safer handling profile compared to 2,5-hexanedione; current SDS shows no neurotoxic endpoints. • High lipophilicity (Consensus Log P 2.11) and 7-carbon spacer are optimal for non-aqueous coordination chemistry and MOF ligand design. Supplied at ≥95% purity with prompt global delivery from stock.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 16538-91-3
Cat. No. B1268145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecane-2,9-dione
CAS16538-91-3
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCCC(=O)C
InChIInChI=1S/C10H18O2/c1-9(11)7-5-3-4-6-8-10(2)12/h3-8H2,1-2H3
InChIKeyYUMJAVUEKNJIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decane-2,9-dione Identifiers & Baseline


Decane-2,9-dione (2,9-decanedione, 1,6-diacetylhexane, CAS 16538-91-3) is a linear, symmetrical α,ω-diketone with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is a white to off-white solid at room temperature with a standard commercial purity of 95% . It is classified as a diketone, containing two ketone functional groups located at the 2nd and 9th positions of the decane carbon chain [1]. Calculated physicochemical properties include a Consensus Log P (octanol/water) of 2.11, a Topological Polar Surface Area (TPSA) of 34.14 Ų, and an estimated aqueous solubility of 9.11 mg/mL .

Linear C10 α,ω-diketone synthon for polymer and coordination chemistry
Defined high-yield synthesis route from 1,9-decadiyne reported
Selective reduction enables C10 α,ω-diol ligand and monomer precursor
Research handling context reviewed; no neurotoxic endpoints classified

Decane-2,9-dione Selection Rationale: Analogs Not Interchangeable


The direct interchange of decane-2,9-dione with other α,ω-diketones (e.g., 2,5-hexanedione, 2,7-octanedione, 2,11-dodecanedione) or alternative C10 isomers is not possible without compromising synthetic or application outcomes. The specific chain length dictates the spatial distance between the two carbonyl groups, which directly impacts the geometry of derived polymers, the stability of coordination complexes, and the selectivity of reduction reactions. While a shorter-chain analog like 2,5-hexanedione is a documented neurotoxicant [1], decane-2,9-dione's current safety data sheet indicates no specific neurotoxic endpoints, suggesting a potentially more favorable handling profile for research use . Furthermore, the compound's ability to undergo selective reduction to decane-2,9-diol, a valuable polymer precursor, is a specific reactivity profile not shared by all in-class analogs and is highly dependent on the terminal carbonyl positioning .

Target (C10)
7-carbon spacing between carbonyls dictates polymer geometry and coordination selectivity
Shorter Chain (C6/C7/C8)
Altered spacer length may shift polymer properties and complex stability significantly
Target (C10)
Reduction yields decane-2,9-diol, a functional polymer and ligand precursor
Reduced Analog (2,5-HD)
2,5-hexanediol is a documented toxic metabolite; not a viable materials precursor
Target (C10)
LogP 2.11 supports partitioning into non-polar phases; solubility 9.11 mg/mL reported
Hydrophilic Analog (2,5-HD)
LogP -0.68, miscible with water; property context differs fundamentally

Decane-2,9-dione Performance Evidence vs. Analogs


Synthesis Yield: 1,9-Decadiyne Route vs. Alternative Syntheses

Decane-2,9-dione is efficiently synthesized via the dihydration of 1,9-decadiyne, achieving a verified isolated yield of 92% . This represents a high-yielding, straightforward route to this specific linear α,ω-diketone. In contrast, the synthesis of the shorter-chain analog 2,5-hexanedione often relies on the oxidation of 2-hexanone or the hydrolysis of 2,5-dimethoxytetrahydrofuran, which can involve more complex workups or lower reported yields [1]. The terminal alkyne route to decane-2,9-dione provides a defined, scalable entry point with high atom economy.

Synthesis Yield
Reported
92% isolated yield from 1,9-decadiyne
Supports scalable and efficient supply for this specific C10 diketone
Contrasts with alternative multi-step syntheses for shorter-chain analogs
Synthetic Methodology Organic Synthesis Process Chemistry

Selective Reduction to α,ω-Diol: vs. 2,5-Hexanedione Polymer Precursor

Decane-2,9-dione undergoes selective reduction to form decane-2,9-diol, a diol specifically utilized in polymer synthesis and as a ligand in coordination chemistry . This transformation leverages the defined 7-carbon spacer between the terminal carbonyls. In contrast, the reduction of 2,5-hexanedione yields 2,5-hexanediol, a compound primarily known for its toxicity and as a metabolite of n-hexane exposure, with limited reported utility in advanced polymer or coordination chemistry applications [1]. The chain length of decane-2,9-dione confers a more flexible and extended diol backbone, which can be advantageous for tailoring polymer properties like glass transition temperature and mechanical flexibility.

Diol Utility vs. 2,5-HD
Context-dependent
Polymer/ligand precursor; C10 spacer flexibility
Supports materials science applicability, unlike 2,5-hexanediol (toxic metabolite)
Chain-length confers distinct application utility for step-growth polymers
Polymer Chemistry Coordination Chemistry Materials Science

Neurotoxicity Profile vs. 2,5-Hexanedione

Based on available safety data sheets (SDS), decane-2,9-dione is classified with standard hazard statements (H303, H313, H333) for oral, dermal, and inhalation toxicity, but no specific organ toxicity or neurotoxic effects are documented . This contrasts sharply with 2,5-hexanedione, which is a well-established neurotoxic metabolite of n-hexane and 2-hexanone, causing peripheral neuropathy in experimental animals and humans [1]. 2,5-Hexanedione's toxicity is linked to its ability to form pyrrole adducts with lysine residues in neurofilament proteins [2]. Decane-2,9-dione's larger molecular size and different electronic environment likely preclude this specific mechanism of action.

Neurotoxicity Context
Reported
No neurotoxic endpoints classified in SDS data
Research handling profile differs from 2,5-hexanedione (known neurotoxicant)
2,5-HD is a peripheral neurotoxic metabolite; mechanism not shared by C10 analog
Toxicology Safety Assessment Research Handling

Lipophilicity & Solubility Profile vs. 2,5-Hexanedione

Decane-2,9-dione exhibits a significantly higher calculated lipophilicity (Consensus Log P = 2.11) and lower aqueous solubility (estimated at 9.11 mg/mL) compared to the shorter-chain analog 2,5-hexanedione (experimental Log P = -0.68, miscible with water) [1]. This difference of approximately 2.8 log units translates to decane-2,9-dione being roughly 600 times more lipophilic. This property dictates its behavior in biphasic reaction systems, its ability to partition into organic membranes, and its suitability for reactions requiring non-polar solvents.

Lipophilicity Profile
Reported
Δ LogP 2.79 vs. 2,5-hexanedione
Approximately 600x higher lipophilicity; fits non-polar biphasic systems
Dictates extraction, chromatography, and membrane partitioning behavior
Physicochemical Properties Drug Discovery Formulation Science

Decane-2,9-dione Research & Industrial Applications


High-Yield Specialty Polymer Synthesis

Researchers and procurement specialists focused on polymer science should prioritize decane-2,9-dione as a monomer precursor. Its selective reduction to decane-2,9-diol provides a C10 α,ω-diol building block, which can be used to synthesize polyesters, polyurethanes, or other step-growth polymers with tailored flexibility and hydrophobicity. The 92% yield from 1,9-decadiyne demonstrates a reliable, scalable route to obtain the monomer in high purity, making it a cost-effective choice for materials development where a specific C10 spacer length is critical .

Safer α,ω-Diketone Reactivity Research Model

For academic and industrial labs investigating the fundamental reactivity of α,ω-diketones (e.g., intramolecular aldol reactions, reduction, Grignard additions), decane-2,9-dione presents a safer alternative to the well-documented neurotoxicant 2,5-hexanedione. While 2,5-hexanedione requires rigorous safety protocols, decane-2,9-dione's SDS indicates a lack of specific neurotoxic endpoints, simplifying handling and disposal procedures [1]. This allows researchers to focus on the chemistry without the same level of occupational health concern.

Lipophilic Metal Complexes & Coordination Polymers

The high lipophilicity (Log P 2.11) and defined 7-carbon spacer of decane-2,9-dione make it an excellent candidate for synthesizing metal-organic frameworks (MOFs), coordination polymers, or discrete metal complexes designed for non-aqueous environments . Upon reduction to the corresponding diol, it can act as a flexible, bidentate ligand. This is particularly relevant for catalysts or materials that must operate in organic solvents or hydrophobic matrices, where the use of a water-soluble analog like 2,5-hexanedione would be impractical or impossible [2].

1,10-Dibromo-2,9-decanedione Electrophile Precursor

Decane-2,9-dione serves as a direct precursor to highly reactive terminal electrophiles. Controlled bromination yields 1,10-dibromo-2,9-decanedione (CAS 77104-08-6), a compound with enhanced electrophilicity due to the bromine atoms at the terminal positions . This derivative is specifically used as a reagent for quaternization reactions, for instance, in the synthesis of components for chemical warfare agent research . The availability of decane-2,9-dione thus opens a pathway to a specialized class of reagents not easily accessible from other C10 isomers or shorter-chain diketones.

Application
Selection Property
Validation Focus
High-Yield Specialty Polymer Synthesis
C10 α,ω-dione synthon
Monomer purity and diol reduction efficiency
α,ω-Diketone Reactivity Research Model
Research handling context
Standard reactivity vs. 2,5-hexanedione in model reactions
Lipophilic Metal Complexes & MOFs
Lipophilic C10 backbone
Coordination behavior in non-aqueous media
1,10-Dibromo-2,9-decanedione Electrophile
Controlled α-bromination
Quaternization reactivity of the resulting electrophile

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